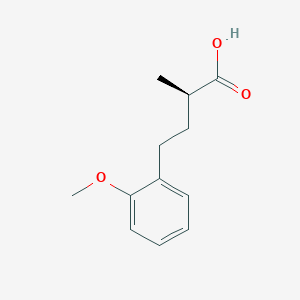

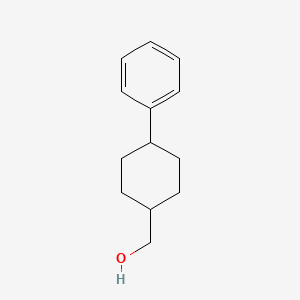

![molecular formula C12H14BrNOS B2491364 N-[(3-bromophenyl)methoxy]thian-4-imine CAS No. 866155-14-8](/img/structure/B2491364.png)

N-[(3-bromophenyl)methoxy]thian-4-imine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(3-bromophenyl)methoxy]thian-4-imine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiazoline derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Aplicaciones Científicas De Investigación

Crystal Structure and Intermolecular Interactions

N-[(3-bromophenyl)methoxy]thian-4-imine and related compounds have been studied for their crystal structures and intermolecular interactions. For example, Ozek et al. (2007) explored the phenol-imine tautomeric form of similar compounds, emphasizing the importance of intramolecular hydrogen bonds and other intermolecular interactions like C-H...pi and pi-pi interactions in crystal packing (Ozek et al., 2007).

Application in Photodynamic Therapy

Pişkin et al. (2020) investigated new zinc phthalocyanine derivatives substituted with Schiff base groups for their potential in photodynamic therapy. This research highlights the significant role of such compounds in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Catalytic Reactions

The compound has been used in catalytic reactions, as shown by Trost et al. (2006), who developed a direct catalytic asymmetric Mannich-type reaction using imines, including those similar to N-[(3-bromophenyl)methoxy]thian-4-imine. This process is important for synthesizing a variety of hydroxyacetylated aromatics (Trost, Jaratjaroonphong, & Reutrakul, 2006).

Synthesis and Structural Characterization

Rizwan et al. (2018) focused on the synthesis of a variety of imine derivatives through Suzuki cross-coupling reactions, which included compounds similar to N-[(3-bromophenyl)methoxy]thian-4-imine. Their study provided insights into the structural properties of these compounds using Density Functional Theory (DFT) investigations (Rizwan et al., 2018).

Electrochemical and Photophysical Properties

Yildiz et al. (2017) explored the electrochemical and photophysical properties of thiophene-based imine compounds. Their research contributes to understanding the thermal properties and electrochemical behavior of compounds like N-[(3-bromophenyl)methoxy]thian-4-imine (Yildiz et al., 2017).

Exploration of Chemical Reactions

Studies have also investigated various chemical reactions involving similar imine compounds. For instance, Beak and Selling (1989) examined the conversions of N-substituted methoxylamines, demonstrating the use of displacement reactions to form nitrogen-containing rings, a concept potentially applicable to N-[(3-bromophenyl)methoxy]thian-4-imine (Beak & Selling, 1989).

Propiedades

IUPAC Name |

N-[(3-bromophenyl)methoxy]thian-4-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNOS/c13-11-3-1-2-10(8-11)9-15-14-12-4-6-16-7-5-12/h1-3,8H,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBNUXYTPXGOCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1=NOCC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-bromophenyl)methoxy]thian-4-imine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2491288.png)

![5-ethoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2491291.png)

![Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2491292.png)

![methyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2491294.png)

![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2491297.png)

![2-Chloro-N-[3-(1-pyrrolidinyl)propyl]-benzenesulfonamide](/img/structure/B2491300.png)